Superior Anti-Inflammatory Potency of Rh3 Versus Parent Compound Rg5 in a Chronic Dermatitis Model
Ginsenoside Rh3 exhibits significantly greater anti-inflammatory potency than its parent compound ginsenoside Rg5 in an oxazolone-induced mouse chronic dermatitis model. Both compounds suppressed ear swelling and reduced mRNA expression of pro-inflammatory cytokines including COX-2, IL-1β, TNF-α, and IFN-γ. The inhibition exerted by ginsenoside Rh3 was more potent than that of ginsenoside Rg5 across all measured parameters [1].
| Evidence Dimension | Anti-inflammatory potency (suppression of ear swelling and cytokine mRNA expression) |
|---|---|
| Target Compound Data | More potent suppression of oxazolone-induced mouse ear contact dermatitis and greater reduction in mRNA expressions of COX-2, IL-1β, TNF-α, and IFN-γ |
| Comparator Or Baseline | Ginsenoside Rg5 (parent compound) |
| Quantified Difference | Rh3 inhibition was more potent than Rg5 (exact fold-difference not specified in the source but described as 'more potent') |
| Conditions | Oxazolone-induced mouse ear contact dermatitis model; mRNA expression analysis |
Why This Matters
This head-to-head comparison directly demonstrates that Rh3, as the active metabolite of Rg5, provides enhanced anti-inflammatory efficacy, making it the preferred compound for studies focused on chronic dermatitis, psoriasis, or inflammatory skin conditions.
- [1] Shin YW, Bae EA, Kim DH. Inhibitory effect of ginsenoside Rg5 and its metabolite ginsenoside Rh3 in an oxazolone-induced mouse chronic dermatitis model. Arch Pharm Res. 2006;29(8):685-690. doi:10.1007/bf02968253. PMID: 16964764. View Source
